molecular formula C6H6N4 B1592542 1H-Imidazo[4,5-c]pyridin-2-amine CAS No. 68074-63-5

1H-Imidazo[4,5-c]pyridin-2-amine

Cat. No.: B1592542
CAS No.: 68074-63-5
M. Wt: 134.14 g/mol
InChI Key: KYAFCVSEPWYUSW-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,5-c]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Synthetic Routes and Cyclization Strategies

The core imidazo[4,5-c]pyridine structure is typically synthesized via cyclization reactions. Common precursors include pyridine derivatives with appropriately positioned functional groups:

  • Condensation with Carboxylic Acids : Microwave-assisted condensation of 2-amino-3-hydroxypyridine with carboxylic acids yields substituted imidazo[4,5-c]pyridines. This method achieves high regioselectivity and reduced reaction times (e.g., 10–15 minutes under microwave irradiation) .

  • Cyclization of Enaminones : Copper-catalyzed cyclization of N-(2-pyridinyl)enaminones produces multisubstituted derivatives. For example, CuI/NaHSO₄·SiO₂ catalyzes this reaction in acetonitrile at 80°C, yielding products in 70–85% efficiency .

Table 1: Representative Cyclization Methods

PrecursorCatalyst/ConditionsProduct Substitution PatternYield (%)Source
2-Amino-3-hydroxypyridineMicrowave, carboxylic acidC4–C6 functionalization65–80
N-(2-Pyridinyl)enaminonesCuI/NaHSO₄·SiO₂, 80°CC3–C5 alkyl/aryl groups70–85
α-Bromo-β-keto estersThermal/Microwave, 2-aminopyridineC2–C7 diversification60–75

Functionalization at the Amino Group (C2 Position)

The primary amino group at position 2 undergoes nucleophilic substitution or coupling reactions:

  • Acylation : Reaction with acid chlorides or anhydrides in dichloromethane (DCM) at 0–25°C introduces acyl groups. For instance, acetylation with acetic anhydride proceeds quantitatively within 2 hours .

  • Buchwald-Hartwig Coupling : Palladium-catalyzed coupling with aryl halides introduces aryl/heteroaryl substituents. Using Pd₂(dba)₃/XPhos and Cs₂CO₃ in acetonitrile at 120°C, derivatives with 4-methoxy-2-methylphenyl groups are synthesized in 75–90% yields .

Modification of the Imidazole Ring (N1 and N3 Positions)

The nitrogen atoms at positions 1 and 3 are sites for alkylation or arylation:

  • N1 Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF at 60°C selectively alkylates N1, forming 1-alkylimidazo[4,5-c]pyridin-2-amines. This step is critical for enhancing metabolic stability .

  • N3 Arylation : Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)₂ catalysis introduces aryl groups at N3, enabling π-stacking interactions in kinase inhibitors .

Table 2: Alkylation and Arylation Examples

Reaction TypeReagentConditionsProductYield (%)Source
N1 AlkylationMethyl iodideDMF, 60°C, 6h1-Methyl derivative85
N3 Arylation4-Bromophenylboronic acidPd(OAc)₂, K₂CO₃, 80°C3-(4-Bromophenyl) derivative78

Halogenation and Cross-Coupling Reactions

Halogen atoms at C4 or C6 positions enable further diversification via cross-coupling:

  • Chlorination : POCl₃ in refluxing toluene introduces chlorine at C4, forming 4-chloroimidazo[4,5-c]pyridin-2-amine, a precursor for Pd-mediated couplings .

  • Buchwald Coupling : 4-Chloro derivatives react with anilines (e.g., 4-methoxyaniline) using Pd₂(dba)₃/XPhos to yield 4-arylamino analogs, key intermediates in kinase inhibitor synthesis .

Deprotection and Reductive Amination

Protected amines (e.g., phthalimide) are deblocked under mild conditions:

  • Hydrazinolysis : Hydrazine hydrate in isooctyl alcohol at 94°C removes phthalimide groups, restoring the free amine without ring degradation (95% conversion) .

  • Reductive Amination : Primary amines react with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN to introduce secondary or tertiary alkylamino groups .

Stability and Reactivity Insights

  • Photostability : Excited-state intramolecular proton transfer (ESIPT) in hydroxy-substituted derivatives leads to ultrafast deactivation, reducing photodegradation .

  • Metabolic Stability : Branched alkyl chains at N1 (e.g., isobutyl) improve resistance to oxidative metabolism compared to linear chains .

This comprehensive analysis underscores the versatility of 1H-Imidazo[4,5-c]pyridin-2-amine in synthetic chemistry, enabling tailored modifications for drug discovery. Continued exploration of its reactivity will further expand its applications in targeted therapeutics.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
1H-Imidazo[4,5-c]pyridin-2-amine has been investigated for its potential as an antiviral and anticancer agent. It acts primarily through the modulation of immune responses, particularly by targeting Toll-like receptor 7 (TLR7). This interaction stimulates the production of interferon-alpha (IFN-α) in human peripheral blood mononuclear cells (PBMCs), which plays a crucial role in antiviral defense and cancer immunotherapy .

Inhibition of Kinases
Research has shown that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and Aurora B kinases, which are critical in cell cycle regulation. For instance, modifications at the C6 position of the imidazopyridine ring have led to compounds with IC50 values as low as 0.004–0.046 µM against these targets . Additionally, compounds derived from this compound have demonstrated efficacy in inhibiting poly(ADP-ribose) polymerase (PARP), enhancing the effectiveness of chemotherapy agents like temozolomide .

Biochemical Research

Enzyme Interaction Studies
The compound serves as a valuable tool for studying enzyme inhibition and receptor binding due to its ability to interact with various biological macromolecules. For example, it has been shown to inhibit the activity of DprE1, an essential enzyme for Mycobacterium tuberculosis survival . This opens avenues for developing novel antitubercular agents based on imidazopyridine derivatives.

Cytokine Modulation
In addition to its antiviral properties, this compound can modulate cytokine production, making it a candidate for treating inflammatory diseases. Its ability to regulate immune responses highlights its potential therapeutic applications in conditions such as obesity-related inflammation .

Industrial Applications

Material Science
In the industrial sector, this compound is utilized in the synthesis of new materials, including polymers and dyes. Its unique chemical properties facilitate the development of functional materials that can be applied in various technologies ranging from electronics to environmental applications .

Data Summary Table

Application AreaSpecific Use CasesKey Findings/Outcomes
Medicinal Chemistry Antiviral and anticancer agentInduces IFN-α production; inhibits CDK2 and Aurora B
Inhibitor of DprE1Potential novel antitubercular agents
PARP inhibitorsEnhances chemotherapy effectiveness
Biochemical Research Enzyme inhibition studiesValuable for studying receptor interactions
Cytokine modulationPotential use in treating inflammatory diseases
Industrial Synthesis of polymers and dyesDevelopment of functional materials

Case Studies

  • Antitubercular Activity : A study synthesized derivatives of 1H-imidazo[4,5-b]pyridine that showed significant activity against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 0.5 μmol/L .
  • Cancer Treatment Synergy : Research demonstrated that combining imidazopyridine derivatives with temozolomide resulted in enhanced cytotoxicity against breast cancer cell lines compared to temozolomide alone .
  • Inflammation Reduction : A derivative was tested for its ability to reduce inflammatory responses in retinal cells induced by oxidative stress, showing promise as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar biological activities but different structural features.

    Imidazo[4,5-b]pyridine: Shares the imidazo-pyridine core but differs in the position of the nitrogen atoms within the ring system.

    Imidazoquinoline: A related compound with significant biological activity, particularly as an immune modulator.

Uniqueness: 1H-Imidazo[4,5-c]pyridin-2-amine is unique due to its specific ring fusion and nitrogen positioning, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.

Biological Activity

1H-Imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound demonstrates potential therapeutic applications, particularly in oncology and immunology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with Toll-like receptor 7 (TLR7) , which is crucial in the immune response. Upon binding to TLR7, the compound triggers a cascade of biochemical reactions leading to:

  • Production of inflammatory cytokines : The activation of TLR7 results in the secretion of cytokines such as interferon-alpha (IFN-α) from human peripheral blood mononuclear cells (PBMCs) with minimal induction of pro-inflammatory cytokines.
  • Upregulation of MHC molecules : This enhances antigen presentation and co-stimulatory signals in immune cells, thus promoting adaptive immune responses.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

  • Glioblastoma Treatment : Derivatives of imidazo[4,5-c]pyridin-2-one exhibited significant inhibition of Src and Fyn kinases, which are pivotal in glioblastoma pathogenesis. Compound 1s showed effective activity against U87 and U251 cell lines, comparable to established inhibitors like PP2 .
CompoundCell LineIC50 (μM)
1sU870.004
1sU2510.046

Antiviral Activity

The activation of TLR7 by this compound also suggests potential antiviral properties. By inducing IFN-α production, it may enhance the body's antiviral response against various pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[4,5-c]pyridin-2-amine scaffold can significantly impact its biological activity. For example, substituents at specific positions on the pyridine ring can enhance its potency against cancer cells or modulate its immunological effects.

Case Studies

Several research studies have explored the efficacy of this compound and its derivatives:

  • Study on Src Kinase Inhibition : A study demonstrated that specific derivatives inhibited Src family kinases effectively in vitro and showed promise in combination therapies for glioblastoma treatment .
  • Immunomodulatory Effects : Research indicated that the compound could modulate immune responses by enhancing IFN production while minimizing inflammatory cytokine release, making it a candidate for therapeutic applications in autoimmune diseases.

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Preliminary data suggest low toxicity levels; however, comprehensive toxicological studies are essential for clinical applications.

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAFCVSEPWYUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635867
Record name 3H-Imidazo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68074-63-5
Record name 3H-Imidazo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazo[4,5-c]pyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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